4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents
Preparation Methods
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the ethoxybenzoyl and methylphenyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Ugi reaction: and ring opening of aziridines under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Chemical Reactions Analysis
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: It can be used to study the interactions of piperazine derivatives with various biological targets.
Industrial Applications: It is employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its efficacy and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and exhibit similar biological activities.
Pyrimidine-based compounds: These compounds have similar structural features and are used in various pharmaceutical applications.
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine stands out due to its unique combination of substituents, which confer specific biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C25H29N5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H29N5O2/c1-4-32-22-11-7-20(8-12-22)24(31)30-15-13-29(14-16-30)23-17-19(3)26-25(28-23)27-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,26,27,28) |
InChI Key |
FPAJTIZWCNCHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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